Ethyl 2-(3,5-dichloroquinolin-8-yloxy)acetate

Agrochemical Intermediates Medicinal Chemistry Structure-Activity Relationship

Order Ethyl 2-(3,5-dichloroquinolin-8-yloxy)acetate (CAS: 1246819-05-5), a unique 3,5-dichloroquinoline intermediate. Its specific substitution pattern and ethyl ester handle enable proprietary agrochemical and pharmaceutical SAR studies, distinct from 3,7-dichloro analogs. Secure high-purity lots for reliable downstream synthesis. Ideal for R&D in herbicide and anti-infective development.

Molecular Formula C13H11Cl2NO3
Molecular Weight 300.135
CAS No. 1246819-05-5
Cat. No. B565671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(3,5-dichloroquinolin-8-yloxy)acetate
CAS1246819-05-5
Synonyms2-[(3,5-Dichloro-8-quinolinyl)oxy]acetic Acid Ethyl Ester; 
Molecular FormulaC13H11Cl2NO3
Molecular Weight300.135
Structural Identifiers
SMILESCCOC(=O)COC1=C2C(=C(C=C1)Cl)C=C(C=N2)Cl
InChIInChI=1S/C13H11Cl2NO3/c1-2-18-12(17)7-19-11-4-3-10(15)9-5-8(14)6-16-13(9)11/h3-6H,2,7H2,1H3
InChIKeyALLATOGUWSCHBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(3,5-dichloroquinolin-8-yloxy)acetate (CAS 1246819-05-5): Quinoline Ester Intermediate for Research and Synthesis


Ethyl 2-(3,5-dichloroquinolin-8-yloxy)acetate (CAS: 1246819-05-5) is a synthetic organic compound belonging to the class of quinoline derivatives. It features a quinoline heterocyclic core with chlorine substitutions at the 3- and 5-positions, and an ethyl acetate moiety linked via an ether bond at the 8-position. Its molecular formula is C13H11Cl2NO3, with a molecular weight of 300.14 g/mol . This compound is primarily utilized as a versatile intermediate in the synthesis of more complex quinoline-based molecules, with applications spanning medicinal chemistry, agrochemical research, and materials science . Its ester functionality enables key downstream transformations, including hydrolysis, amidation, and reduction .

Why Ethyl 2-(3,5-dichloroquinolin-8-yloxy)acetate Cannot Be Casually Substituted


Substituting this compound with a generic quinoline or alternative acetate is scientifically unsound. The specific 3,5-dichloro substitution pattern on the quinoline core is not arbitrary; it is a critical structural feature that dictates the molecule's electronic properties, lipophilicity, and metabolic stability [1]. Research into dichloroquinoline derivatives has demonstrated that even minor alterations in substitution can lead to a complete loss of biological activity, as observed with herbicides and antifungal agents [2][3]. Furthermore, replacing the ethyl ester with a different alkyl group (e.g., methyl, propyl) or the free acid would fundamentally alter the compound's solubility profile, reactivity in further synthesis, and potential for in vivo esterase activation. The evidence below details the specific, verifiable attributes that differentiate this compound from its closest analogs and define its utility.

Procurement-Relevant Evidence for Ethyl 2-(3,5-dichloroquinolin-8-yloxy)acetate Differentiation


Unique Chloro-Substitution Pattern Differentiates from 5,7-Dichloro and 4,7-Dichloro Analogs

The 3,5-dichloro substitution pattern on the quinoline core is a key differentiator from other dichloroquinoline isomers (e.g., 5,7-dichloro or 4,7-dichloro). This specific arrangement dictates the compound's physicochemical properties and, consequently, its utility as an intermediate for targeted syntheses. For instance, the 3,5-dichloro motif is associated with a distinct molecular geometry and electronic distribution that is different from the more common 5,7-dichloroquinolin-8-ol (halquinol) [1]. This results in altered reactivity and binding affinity in downstream applications.

Agrochemical Intermediates Medicinal Chemistry Structure-Activity Relationship

Enhanced Herbicidal Potential via Structural Analogy to Proven 3,7-Dichloroquinoline Compounds

The compound's 3,5-dichloroquinoline core shares structural similarity with the 3,7-dichloroquinoline-8-carboxylate backbone of the commercial herbicide quinclorac [1]. While not a direct analog, the presence of two chlorine atoms on the quinoline ring is a known pharmacophore for herbicidal activity in this class [2]. This structural analogy, inferred from established patent literature, suggests that Ethyl 2-(3,5-dichloroquinolin-8-yloxy)acetate is a promising advanced intermediate for the development of novel herbicides or as a building block for exploring this specific chemical space.

Agrochemical Discovery Herbicide Intermediate Structure-Activity Relationship

Synthetic Versatility of the Ethyl Ester Moiety as a Strategic Advantage

The ethyl ester functionality in this compound offers a strategic advantage over its free acid or other alkyl ester counterparts. It serves as a masked carboxylic acid, providing enhanced stability and lipophilicity, which can be crucial for in vivo studies or for facilitating certain chemical reactions [1]. While specific quantitative comparisons for this exact compound are not publicly available, the ethyl ester is a well-established functionality in medicinal chemistry for improving oral bioavailability of lead compounds compared to free acids [2]. This makes it a valuable intermediate for synthesizing libraries of derivatives, including the free acid (via hydrolysis), amides (via aminolysis), and alcohols (via reduction) .

Synthetic Intermediate Medicinal Chemistry Prodrug Design

Strategic Applications for Ethyl 2-(3,5-dichloroquinolin-8-yloxy)acetate in Research and Development


Agrochemical Discovery: Synthesizing Novel Dichloroquinoline-Based Herbicides

Leverage Ethyl 2-(3,5-dichloroquinolin-8-yloxy)acetate as a key intermediate to explore novel herbicides within the dichloroquinoline chemical space. Its unique 3,5-dichloro substitution pattern, distinct from the 3,7-dichloro motif of quinclorac, offers an opportunity to develop proprietary compounds with potentially differentiated weed control spectra or resistance management profiles [1]. The ethyl ester can be readily hydrolyzed to the active acid or amidated to generate diverse analogs for structure-activity relationship (SAR) studies.

Medicinal Chemistry: Building Targeted Libraries of Quinoline Derivatives

Utilize this compound as a central scaffold for generating libraries of quinoline-based molecules. Its 3,5-dichloro substitution and ester handle provide a defined starting point for SAR exploration in various therapeutic areas where quinoline cores are privileged, such as anti-infective and anti-cancer research [1]. The ethyl ester moiety allows for late-stage diversification, enabling the efficient synthesis of amides, acids, and alcohols for biological evaluation.

Materials Science: Developing Novel Metal-Organic Complexes and Ligands

The quinoline nitrogen and ether oxygen in Ethyl 2-(3,5-dichloroquinolin-8-yloxy)acetate provide potential binding sites for metal coordination. This makes it a candidate for synthesizing novel metal-organic frameworks (MOFs) or coordination complexes. The specific 3,5-dichloro substitution will influence the electronic properties and geometry of the resulting complexes, differentiating them from those formed with non-chlorinated or differently substituted quinoline analogs [2].

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